molecular formula C21H23NO5 B4334618 7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

Cat. No.: B4334618
M. Wt: 369.4 g/mol
InChI Key: XQYSWHWKNJFTCV-UHFFFAOYSA-N
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Description

7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core with methoxy and nitrophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a methoxy-substituted benzaldehyde with a nitrophenyl-substituted ketone, followed by cyclization using an acid catalyst. The reaction conditions often require precise temperature control and the use of solvents like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitrophenyl group can undergo reduction to form an amino group, which may interact with cellular proteins and affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 7,10-dimethoxy-6-(4-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
  • 7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene

Uniqueness

Compared to similar compounds, 7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is unique due to the position of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can affect the compound’s ability to interact with molecular targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-25-17-10-11-18(26-2)20-19(17)15-8-3-4-9-16(15)27-21(20)13-6-5-7-14(12-13)22(23)24/h5-7,10-12,15-16,21H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYSWHWKNJFTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3CCCCC3OC(C2=C(C=C1)OC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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